

# Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Fungi

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The rise of azole-resistant fungal pathogens represents a critical global health threat, necessitating the development of novel antifungal agents with distinct mechanisms of action. Fosmanogepix, a first-in-class antifungal, has emerged as a promising candidate to address this challenge. It is the N-phosphonooxymethylene prodrug of manogepix, which targets the fungal enzyme Gwt1, an essential component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2][3] This unique mechanism confers a broad spectrum of activity, including against fungal strains resistant to currently available therapies like azoles and echinocandins.[1][3][4][5] This guide provides a comprehensive technical overview of fosmanogepix, detailing its mechanism, in vitro and in vivo activity against azole-resistant fungi, experimental protocols, and clinical insights.

#### Mechanism of Action: Inhibition of Gwt1

Fosmanogepix is rapidly converted in vivo to its active moiety, manogepix, by systemic phosphatases.[6] Manogepix targets and inhibits Gwt1 (GPI-anchored wall transfer protein 1), a highly conserved fungal enzyme.[1][2][7] Gwt1 is an inositol acyltransferase that catalyzes an early and essential step in the GPI biosynthesis pathway within the endoplasmic reticulum.[1] [5][8]







This inhibition disrupts the maturation and localization of a wide array of GPI-anchored proteins, which are crucial for fungal cell wall integrity, adhesion, morphogenesis (like hyphal formation in Candida albicans), and virulence.[1][2][9] By preventing the proper anchoring of these proteins to the cell wall, manogepix exerts a pleiotropic effect, leading to cell wall damage and inhibition of fungal growth.[1] Importantly, manogepix is highly specific to the fungal Gwt1 and does not inhibit the closest mammalian ortholog, PIGW, ensuring fungal-specific activity.[6][9]





Click to download full resolution via product page

Caption: Fosmanogepix Mechanism of Action. (Within 100 characters)



### In Vitro Activity Against Azole-Resistant Fungi

Manogepix demonstrates potent in vitro activity against a broad range of fungal pathogens, including species with acquired or intrinsic resistance to azoles. Minimum Inhibitory Concentration (MIC) for yeasts and Minimum Effective Concentration (MEC) for molds are consistently low, underscoring its efficacy.

#### **Activity Against Azole-Resistant Candida Species**

Manogepix is highly active against Candida species that are frequently resistant to fluconazole, such as Candida auris and Candida glabrata. Studies consistently show that its activity is unaffected by resistance to other antifungal classes.

Table 1: Manogepix (MGX) Activity against Azole-Resistant Candida auris

| Comparator<br>Antifungal         | Resistance<br>Profile of<br>Isolates              | MGX MIC<br>Range<br>(μg/mL) | MGX MIC₅₀<br>(μg/mL) | MGX MIC <sub>90</sub><br>(μg/mL) | Reference |
|----------------------------------|---------------------------------------------------|-----------------------------|----------------------|----------------------------------|-----------|
| Fluconazole                      | ≥90%<br>resistant<br>(MIC ≥32)                    | 0.004 - 0.06                | 0.03                 | 0.03                             | [10][11]  |
| Pan-resistant                    | Resistant to<br>azoles, AMB,<br>echinocandin<br>s | 0.008 - 0.015               | 0.015<br>(median)    | -                                | [10][11]  |
| Fluconazole                      | Resistant                                         | 0.002 - 0.063               | -                    | -                                | [4]       |
| Fluconazole                      | Resistant                                         | ≤0.002 - 0.03               | -                    | 0.03                             | [12]      |
| All Isolates<br>(Clinical Trial) | N/A                                               | 0.008 - 0.015<br>(CLSI)     | -                    | -                                | [13]      |

Table 2: Manogepix (MGX) Activity against Azole-Resistant Candida glabrata



| Comparator<br>Antifungal | Resistance<br>Profile of<br>Isolates | MGX MIC<br>Range<br>(μg/mL) | MGX MIC₅₀<br>(μg/mL) | MGX MIC90<br>(μg/mL) | Reference |
|--------------------------|--------------------------------------|-----------------------------|----------------------|----------------------|-----------|
| Echinocandin             | Resistant (fks mutations)            | 0.016 - 0.12                | -                    | -                    | [14]      |

## Activity Against Azole-Resistant Aspergillus and Rare Molds

Manogepix retains potent activity against Aspergillus fumigatus isolates with known azoleresistance mechanisms. Its activity also extends to rare and difficult-to-treat molds that are often intrinsically resistant to azoles.

Table 3: Manogepix (MGX) Activity against Azole-Resistant Molds



| Fungal<br>Species                | Resistance<br>Profile of<br>Isolates | MGX MEC<br>Range<br>(μg/mL) | MGX MEC50<br>(μg/mL) | MGX MEC90<br>(μg/mL) | Reference |
|----------------------------------|--------------------------------------|-----------------------------|----------------------|----------------------|-----------|
| Aspergillus spp.                 | Itraconazole-<br>resistant           | N/A                         | 0.03 - 0.06          | 0.06 - 0.125         | [14]      |
| Aspergillus calidoustus          | Azole-<br>resistant                  | ≤0.008                      | -                    | -                    | [4]       |
| A. lentulus                      | Azole-<br>resistant                  | 0.008                       | -                    | -                    | [4]       |
| A. ustus species complex         | Azole-<br>resistant                  | 0.004 - 0.015               | -                    | -                    | [4]       |
| Fusarium<br>oxysporum<br>complex | N/A                                  | 0.12 - >16                  | 1                    | 8                    | [15]      |
| Fusarium<br>solani<br>complex    | N/A                                  | 0.06 - >16                  | 4                    | 16                   | [15]      |

#### **Experimental Protocols**

Standardized methodologies are employed to evaluate the in vitro susceptibility and in vivo efficacy of fosmanogepix.

#### In Vitro Susceptibility Testing

Antifungal susceptibility testing is predominantly performed according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Yeasts (Candida spp.): The broth microdilution method as described in CLSI document M27 is used.[12][16] MICs are determined visually after 24 hours of incubation and are defined as the lowest drug concentration that inhibits growth by at least 50% compared to the growth control.[12]



• Filamentous Fungi (Aspergillus, Fusarium spp.): The methodology follows CLSI document M38.[15] For manogepix, the endpoint is the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the formation of small, dense, hyphal colonies compared to the fluffy growth in the control well.[15] For azoles, the standard endpoint is the MIC, typically read after 48 hours of incubation.[15]



Click to download full resolution via product page

Caption: In Vitro Susceptibility Testing Workflow. (Within 100 characters)

### **In Vivo Efficacy Models**

Murine models of disseminated or pulmonary fungal infections are standard for assessing in vivo efficacy. These models are crucial for evaluating drug performance against resistant strains.

- Model: Typically, neutropenic mice are used to mimic an immunocompromised state.
- Infection: Mice are infected intravenously (for disseminated candidiasis) or via inhalation (for pulmonary aspergillosis) with a clinical isolate, often one with confirmed azole resistance.[4]
   [17]
- Treatment: Therapy with fosmanogepix (administered orally or intraperitoneally), a comparator antifungal (e.g., fluconazole), or a vehicle control is initiated, often after a delay of 24 hours to allow the infection to establish.[17]
- Endpoints: Efficacy is measured by two primary endpoints:



- Survival: Monitoring the survival of the different treatment groups over a set period (e.g., 21 days).[17]
- Fungal Burden: Quantifying the colony-forming units (CFU) per gram of tissue in target organs (e.g., kidneys, brain, lungs) at the end of the treatment course.[4][17]



Click to download full resolution via product page

**Caption:** Murine Model of Invasive Fungal Infection. (Within 100 characters)

#### In Vivo Efficacy Against Azole-Resistant Fungi



Fosmanogepix has demonstrated significant in vivo efficacy in various animal models of invasive fungal infections caused by azole-resistant pathogens.

- Candida auris: In a murine model of invasive candidiasis using a fluconazole-resistant C. auris isolate (fluconazole MIC >64 μg/mL), delayed therapy with fosmanogepix resulted in significant improvements in survival compared to fluconazole-treated and control mice.[12]
   [17] Furthermore, fosmanogepix treatment led to significant reductions in the fungal burden in both the kidneys and brains.[4][12][17]
- Aspergillus fumigatus: Fosmanogepix has shown efficacy in pulmonary infection models involving A. fumigatus, with improved survival rates and reduced fungal burden in the lungs.
   [1][9] Its novel mechanism makes it effective against strains with azole-resistance mutations.
   [1][4]
- Rare Molds: Efficacy has also been demonstrated in murine models of infection with intrinsically resistant molds like Scedosporium prolificans and Fusarium solani.[1][3]

#### **Clinical Insights and Development**

Fosmanogepix is advancing through clinical development, with Phase 2 trials completed for candidemia, invasive candidiasis caused by C. auris, and invasive mold infections.[1][9][13][18]

- Candidemia (C. auris): In a Phase 2 trial involving patients with candidemia caused by C. auris, fosmanogepix was found to be safe, well-tolerated, and efficacious.[13] The treatment success rate as assessed by an independent data review committee was 89% (8 out of 9 patients).[13] All C. auris isolates from the trial showed low MICs to manogepix (0.008 to 0.015 μg/mL).[13]
- Bioavailability: Clinical trials have demonstrated high oral bioavailability (>90%), which allows for a seamless transition from intravenous to oral administration without compromising drug exposure.[1][3][5]

#### **Resistance Potential**

The potential for resistance development to manogepix has been evaluated. The median frequency of spontaneous mutations conferring reduced susceptibility in Candida species was found to be low, ranging from  $3 \times 10^{-8}$  to  $<1.85 \times 10^{-8}$ .[7] While mutants with reduced



susceptibility could be generated in vitro through serial passage, no cross-resistance to other major antifungal classes (amphotericin B, echinocandins, or azoles) was observed.[7] This suggests that the potential for resistance development is relatively low and consistent with other antifungal agents.[7]

#### Conclusion

Fosmanogepix stands out as a promising new antifungal agent with a novel mechanism of action that is highly effective against a wide range of azole-resistant fungi. Its potent in vitro activity against resistant strains of Candida and Aspergillus, coupled with proven efficacy in preclinical in vivo models and encouraging clinical trial data, positions it as a valuable future option for treating life-threatening invasive fungal infections. The high oral bioavailability and favorable safety profile further enhance its potential to address the significant unmet medical need created by the spread of antifungal resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Fosmanogepix used for? [synapse.patsnap.com]
- 3. Fosmanogepix: A Review of the First-in-Class Broad Spectrum Agent for the Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fosmanogepix: The Novel Anti-Fungal Agent's Comprehensive Review of in Vitro, in Vivo, and Current Insights From Advancing Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Resistance Development to the Gwt1 Inhibitor Manogepix (APX001A) in Candida Species PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. virtualibiblioteka.lka.lt [virtualibiblioteka.lka.lt]

#### Foundational & Exploratory





- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Delayed Therapy with Fosmanogepix (APX001) in a Murine Model of Candida auris Invasive Candidiasis PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. In vitro manogepix susceptibility testing of South African Emergomyces africanus, Emergomyces pasteurianus, and Blastomyces emzantsi clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. Amplyx Pharmaceuticals Advances Development of Novel Antifungal, Fosmanogepix -BioSpace [biospace.com]
- To cite this document: BenchChem. [Fosmanogepix: A Technical Guide to its Activity Against Azole-Resistant Fungi]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612521#fosmanogepix-activity-against-azole-resistant-fungi]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com